2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
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Description
The compound 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a multifunctional molecule that is likely to possess a complex structure due to the presence of various substituents such as bromo, cyclopropyl, and trifluoromethyl groups attached to a pyrazole ring. The presence of a propanoic acid moiety suggests potential reactivity typical of carboxylic acids.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a mixture of cyclopropylideneacetic acids and CuBr2 in aqueous acetonitrile can lead to the formation of 4-substituted 2(5H)-furanones or 3,4-substituted 5,6-dihydro-2H-pyran-2-ones, depending on the reaction temperature . Although the target compound is not a furanone or pyranone, the use of copper-mediated cyclization reactions could be relevant for its synthesis, particularly considering the cyclopropyl and halogenated components of the molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single crystal X-ray diffraction, and the compound was found to crystallize in the triclinic system . This suggests that a similar approach could be used to determine the crystal structure of the target compound, which would provide valuable information about its molecular conformation and potential intermolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, revealing that the outcome of cyclization reactions can be highly sensitive to the nature of the reagents and the acidity of the reaction medium . This indicates that the synthesis of the target compound may require careful optimization of reaction conditions to achieve the desired product. Additionally, the presence of a trifluoromethyl group in related compounds has been shown to influence the formation of non-condensed 5,5-bicycles, which could be relevant for understanding the reactivity of the trifluoromethyl group in the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related structures. The presence of a bromo substituent and a carboxylic acid group suggests that the compound may have moderate to high polarity, which could affect its solubility in various solvents. The trifluoromethyl group is known to impart unique electronic and steric effects, which could influence the compound's reactivity and stability. The cyclopropyl group may confer additional strain to the molecule, potentially affecting its reactivity in chemical transformations.
Scientific Research Applications
Synthesis and Chemical Properties
- Copper-Catalyzed Synthesis: A protocol for synthesizing derivatives of 4-trifluoromethylated pyrazol-1-yl propanoic acids, including 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, has been developed. This involves copper-catalyzed [3 + 2]-cycloaddition, showing a broad substrate scope and good functional group compatibility (Xinyu Zhang et al., 2021).
- Analysis of Trifluoromethylazoles: Studies on the synthesis of trifluoromethylazoles and determination of pKa values by 19F NMR spectroscopy indicate potential applications in measuring pH in biological media (Brian G. Jones et al., 1996).
Applications in Organic Synthesis
- Synthesis of Biheterocycles: An efficient method for synthesizing propionyl-spaced bisheterocyclic compounds from 3-(5-trifluoromethyl-1H-pyrazol-3-yl)propanoyl hydrazide, derived from levulinic acid, has been developed (A. Flores et al., 2015).
- Synthesis of Non-Condensed Trifluoromethylated Bicycles: A method for synthesizing a novel series of non-condensed 5,5-bicycles, including 2-(3-alkyl(phenyl)-1H-pyrazol-1-yl)-4-phenyl-5-alkylthiazoles, has been reported (H. Bonacorso et al., 2002).
Crystal Structure Analysis
- Structure Determination via X-ray Analysis: The importance of X-ray analysis in the correct identification and structure determination of compounds similar to this compound has been emphasized in a study (Isuru R. Kumarasinghe et al., 2009).
properties
IUPAC Name |
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3N2O2/c1-4(9(17)18)16-7(5-2-3-5)6(11)8(15-16)10(12,13)14/h4-5H,2-3H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGIZAQGXBXLJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=C(C(=N1)C(F)(F)F)Br)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141155 |
Source
|
Record name | 4-Bromo-5-cyclopropyl-α-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1006320-26-8 |
Source
|
Record name | 4-Bromo-5-cyclopropyl-α-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006320-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-cyclopropyl-α-methyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901141155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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